
1-Chloro-4-(tribromomethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(tribromomethanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tribromomethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(tribromomethanesulfonyl)benzene typically involves the sulfonylation of 1-chloro-4-bromobenzene with tribromomethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional substituents.
Reduction: The tribromomethanesulfonyl group can be reduced to form less substituted sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Substitution: Nitro and sulfonyl derivatives.
Reduction: Less substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(tribromomethanesulfonyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and the tribromomethanesulfonyl group are key sites for chemical reactions. The compound can form intermediates that facilitate further chemical transformations, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-4-(trichloromethyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. The tribromomethanesulfonyl group is a strong electron-withdrawing group, influencing the compound’s reactivity in nucleophilic and electrophilic substitution reactions. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
31350-61-5 |
|---|---|
Fórmula molecular |
C7H4Br3ClO2S |
Peso molecular |
427.34 g/mol |
Nombre IUPAC |
1-chloro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3ClO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H |
Clave InChI |
PKWHITXKTJBVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


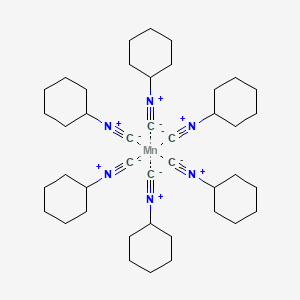
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

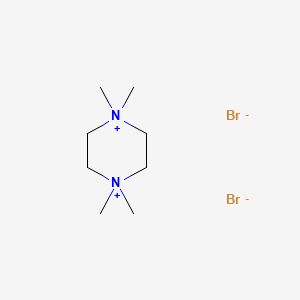
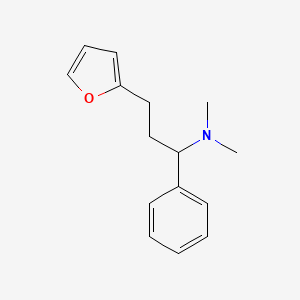
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
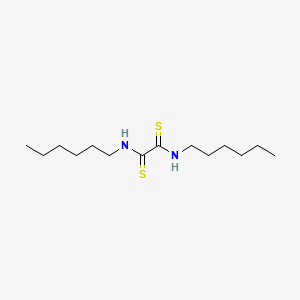
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
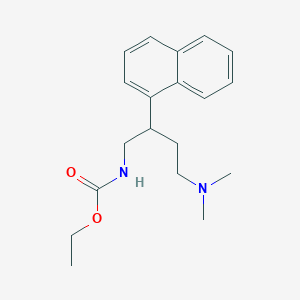
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
